レボフロキサシンヘミハイドレート

概要

説明

作用機序

レボフロキサシン水和物は、細菌の重要な2つの酵素であるDNAジャイレースとトポイソメラーゼIVを阻害することにより、抗菌作用を発揮します . これらの酵素は、細菌のDNA複製、転写、修復に不可欠です。 これらの酵素を阻害することにより、レボフロキサシン水和物は細菌の複製を防ぎ、最終的に細菌細胞の死滅につながります .

科学的研究の応用

Levofloxacin hydrate has a wide range of scientific research applications:

生化学分析

Biochemical Properties

Levofloxacin Hemihydrate is known to inhibit the replication of bacterial DNA by interfering in the activity of DNA gyrase (topoisomerase II) and also during bacterial growth and reproduction . This interaction with DNA gyrase and topoisomerase II disrupts the supercoiling process, which is essential for bacterial DNA replication, transcription, repair, and recombination .

Cellular Effects

Levofloxacin Hemihydrate is used to treat infections caused by susceptible bacteria of the upper respiratory tract, skin and skin structures, urinary tract, and prostate . It exerts its effects by inhibiting bacterial DNA gyrase, halting DNA replication . This leads to the death of the bacteria, thereby treating the infection .

Molecular Mechanism

The molecular mechanism of action of Levofloxacin Hemihydrate involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Levofloxacin Hemihydrate disrupts the supercoiling process, leading to the cessation of these critical cellular processes and ultimately the death of the bacteria .

Temporal Effects in Laboratory Settings

Levofloxacin Hemihydrate has been shown to undergo solid-state transformations when exposed to mechanical treatment . It first transforms to the anhydrous/dehydrated form γ (LVXγ), as an intermediate phase, before converting to an amorphous form . This indicates that the effects of Levofloxacin Hemihydrate can change over time in laboratory settings, depending on the conditions it is exposed to .

Dosage Effects in Animal Models

In animal models, such as Asian elephants, Levofloxacin Hemihydrate has been administered orally (5 mg/kg) and rectally (15 mg/kg) . The effects of the drug varied with different dosages, and the administration method was tailored based on antimicrobial stewardship principles, culture and susceptibility of suspected pathogens, and blood level monitoring .

Metabolic Pathways

Levofloxacin Hemihydrate is primarily excreted unchanged in the urine, indicating that it undergoes minimal metabolism . The average apparent total body clearance of Levofloxacin Hemihydrate ranges from 8.64-13.56 L/h, and its renal clearance ranges from 5.76-8.52 L/h . This suggests that Levofloxacin Hemihydrate is primarily eliminated through the kidneys via glomerular filtration and tubular secretion .

Transport and Distribution

Levofloxacin Hemihydrate is widely distributed in the body, with an average volume of distribution following oral administration between 1.09-1.26 L/kg . Concentrations in many tissues and fluids may exceed those observed in plasma, indicating that Levofloxacin Hemihydrate is well-distributed within cells and tissues .

Subcellular Localization

Given its mechanism of action, it can be inferred that Levofloxacin Hemihydrate likely localizes to the bacterial cell where it interacts with DNA gyrase and topoisomerase IV, enzymes that are typically found in the bacterial cytoplasm .

準備方法

レボフロキサシン水和物は、オフロキサシンのラセミ体混合物を出発原料とする一連の化学反応によって合成されます。 合成には、オフロキサシンのエナンチオマーの分離と、目的のレボ異性体の結晶化が含まれます . 工業的な製造方法では、通常、最終生成物の溶解速度を高めるために、グリコール酸ナトリウム、クロスカルメロースナトリウムなどの超崩壊剤が使用されます . この化合物は、制御された結晶化プロセスによって得られるヘミ水和物として市販されています .

化学反応の分析

レボフロキサシン水和物は、次のようなさまざまな化学反応を起こします。

酸化: レボフロキサシンは酸化されてN-オキシド誘導体になります。

還元: 還元反応により、デスメチル誘導体が生成されます。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主要な生成物は、N-オキシドとデスメチル誘導体です .

科学研究における用途

レボフロキサシン水和物は、科学研究において幅広い用途があります。

類似化合物との比較

レボフロキサシン水和物は、オフロキサシンなどの他のフルオロキノロン系抗生物質と比較されることがよくあります。

特性

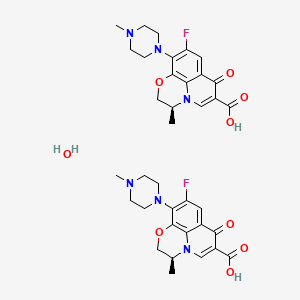

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H20FN3O4.H2O/c2*1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h2*7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H2/t2*10-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIQUYDRLGGZOL-RCWTXCDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42F2N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160533 | |

| Record name | Levofloxacin hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138199-71-0 | |

| Record name | Levofloxacin hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138199710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levofloxacin hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GNT3Y5LMF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S,4R,5S,9R,10R,13R,14R,17R)-4-hydroxy-10,13-dimethyl-17-[(2R)-1-(4-propan-2-ylidene-2,3-dihydropyrrol-5-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide](/img/structure/B1675032.png)

![(1S,9R,13R,19S,22S,23S,25R,26R,28S,31S,33S,36R)-22-Hydroxy-1,10,10,12,12,30,30,36-octamethyl-28-(2-methylprop-1-enyl)-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B1675035.png)

![2-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-24,27-dibenzyl-3-[(4-hydroxyphenyl)methyl]-15-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propyl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]acetic acid](/img/structure/B1675036.png)